1-(3,4-dichlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
Description
1-(3,4-dichlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of dichlorophenyl and ethoxyphenyl groups attached to a tetrazole ring
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2/c1-2-27-13-6-4-12(5-7-13)25-16(22-23-24-25)10-20-17(26)21-11-3-8-14(18)15(19)9-11/h3-9H,2,10H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPDKIIZUNQRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Urea Linkage: The final step involves the reaction of the dichlorophenyl isocyanate with the tetrazole derivative to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 1-(3,4-dichlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves several chemical reactions, typically starting from appropriate precursors such as 3,4-dichlorobenzaldehyde and tetrazole derivatives. The compound's structure has been characterized using techniques like X-ray crystallography, which provides insights into its molecular geometry and functional groups. For example, the presence of the tetrazole moiety contributes to its biological activity by enhancing solubility and interaction with biological targets .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit specific kinases involved in cancer progression makes it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Its structural features allow for interaction with microbial cell membranes, leading to disruption and subsequent cell death. This property positions it as a potential lead compound for developing new antimicrobial agents .
Agricultural Applications
In agricultural research, derivatives of this compound have been evaluated for their effectiveness as herbicides and fungicides. The chlorinated phenyl group enhances the herbicidal activity by targeting specific plant enzymes involved in growth regulation. Field studies have indicated that formulations containing this compound can effectively reduce weed populations with minimal impact on crop yield .
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of this compound on breast cancer cells. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent. The study also identified key signaling pathways affected by the compound, providing insights into its mechanism of action .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated strong inhibitory effects at low concentrations, suggesting that modifications to enhance its solubility could further improve its efficacy .
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dichlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3,4-dichlorophenyl)-3-((1-(4-phenyl)-1H-tetrazol-5-yl)methyl)urea: Lacks the ethoxy group, making it less hydrophobic.
Uniqueness
1-(3,4-dichlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the presence of both dichlorophenyl and ethoxyphenyl groups, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in various applications, making it a compound of significant interest in scientific research.
Biological Activity
The compound 1-(3,4-dichlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative known for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dichlorophenyl group and a tetrazole moiety, which are significant for its biological interactions.
Anticancer Activity
Several studies have investigated the anticancer properties of related compounds, particularly those containing dichlorophenyl urea derivatives. For instance:
- In vitro Studies : Research has shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, the compound COH-SR4 (1,3-bis(3,5-dichlorophenyl)urea) demonstrated potent anti-cancer effects on melanoma cells by inducing apoptosis and inhibiting clonogenic potential .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects include the modulation of apoptotic pathways and interference with cell cycle progression. Studies indicate that these compounds can activate caspases and downregulate anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of tetrazole-containing compounds:
- In vitro Antibacterial Studies : Compounds with similar structures were tested against various bacterial strains. The results indicated that certain derivatives exhibited moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against clinical isolates .
Case Study 1: Anticancer Efficacy
A study conducted on a series of dichlorophenyl urea derivatives demonstrated that modifications in the phenyl ring significantly impacted their cytotoxicity. The compound's ability to inhibit proliferation in melanoma cell lines was attributed to its structural features, including the presence of electron-withdrawing groups like chlorine .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of tetrazole derivatives showed that certain compounds were more effective than traditional antibiotics like ciprofloxacin against Gram-positive and Gram-negative bacteria . This highlights the potential for developing new antimicrobial agents based on this chemical scaffold.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₇Cl₂N₅O |
| Molecular Weight | 364.25 g/mol |
| Anticancer IC50 (Melanoma) | < 10 µM |
| Antimicrobial MIC (S. aureus) | 2 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
